(2-Amino-5-bromo-4-fluorophenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1603209-47-7 |
|---|---|
Molecular Formula |
C7H7BrFNO |
Molecular Weight |
220.04 g/mol |
IUPAC Name |
(2-amino-5-bromo-4-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 |
InChI Key |
ZVCSSJSSECWECV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 5 Bromo 4 Fluorophenyl Methanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For (2-Amino-5-bromo-4-fluorophenyl)methanol, the primary disconnections involve the functional groups attached to the aromatic ring.
The most logical retrosynthetic strategy involves functional group interconversion (FGI). The primary alcohol of the hydroxymethyl group can be traced back to the reduction of a more stable carbonyl group, such as an aldehyde or a carboxylic acid. Similarly, the primary amine can be derived from the reduction of a nitro group, a common and reliable transformation. The nitro group also serves as a powerful ortho,para-director in electrophilic aromatic substitution reactions, which can be advantageous in constructing the substituted ring.
This leads to a key precursor: 5-bromo-4-fluoro-2-nitrobenzaldehyde (B1280484) nih.gov. Disconnecting this intermediate further is not typically necessary as it or its corresponding benzoic acid can serve as a practical starting point for the synthesis. This approach simplifies the strategy to two key reductive steps on a pre-functionalized aromatic core.
An alternative, though often more complex, disconnection would involve forming the C-C bond of the hydroxymethyl group via formylation of a suitable aniline (B41778) derivative, such as 4-bromo-5-fluoroaniline. However, achieving regioselectivity in such a reaction can be challenging. Therefore, the pathway originating from a nitro-substituted benzaldehyde (B42025) or benzoic acid is generally preferred.
Precursor-Based Synthetic Routes
The construction of this compound is most efficiently achieved by starting with a benzene (B151609) ring that already contains the requisite halogen and nitro functionalities.
Synthesizing the target molecule from a halogenated fluorinated aniline, such as 4-bromo-5-fluoroaniline, is a theoretically possible but less common route. This pathway would require the introduction of a hydroxymethyl group ortho to the amine. A potential method involves ortho-formylation followed by reduction. However, directing the formylation specifically to the C2 position can be difficult due to the directing effects of the existing substituents, potentially leading to a mixture of isomers and lower yields. This route is generally considered less efficient than methods that build upon a pre-functionalized benzaldehyde or benzoic acid core.
A more robust and widely applicable strategy begins with a substituted benzaldehyde or benzoic acid precursor, such as 5-bromo-4-fluoro-2-nitrobenzaldehyde or 5-bromo-4-fluoro-2-nitrobenzoic acid nih.gov. This approach consolidates the synthetic challenge into a sequence of well-established reduction reactions.
The synthesis would proceed in two main steps:
Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine.
Reduction of the Carbonyl/Carboxyl Group: The aldehyde or carboxylic acid is reduced to the corresponding primary alcohol.
These reductions can sometimes be performed in a single pot, but are often carried out stepwise to ensure selectivity and maximize yield. A common pathway involves the reduction of a precursor like 2-amino-5-bromobenzoic acid to the corresponding benzyl (B1604629) alcohol. This specific transformation has been successfully achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes orgsyn.org.
The following table outlines a proposed synthetic scheme starting from a substituted benzoic acid, based on analogous, documented procedures.
| Step | Precursor | Reagent(s) | Product | Typical Yield | Reference for Analogy |
| 1 | 5-bromo-4-fluoro-2-nitrobenzoic acid | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | 2-amino-5-bromo-4-fluorobenzoic acid | High | tdcommons.org |
| 2 | 2-amino-5-bromo-4-fluorobenzoic acid | Lithium Aluminum Hydride (LiAlH₄) in THF | This compound | 80-88% | orgsyn.org |
This table presents a proposed route based on analogous chemical transformations. Yields are based on similar reactions and may vary.
Functional Group Interconversion Strategies
The success of the precursor-based routes hinges on efficient and selective functional group interconversions, primarily through reduction chemistry.
The conversion of a carboxylic acid or an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding benzoic acid or benzaldehyde precursor, several reducing agents are effective.
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent capable of reducing both carboxylic acids and aldehydes to alcohols. A detailed procedure for the reduction of 2-amino-5-bromobenzoic acid using LiAlH₄ in dry tetrahydrofuran (B95107) (THF) reports yields between 80-88% orgsyn.org.
Borane Complexes: Borane dimethylsulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) are also highly effective for reducing carboxylic acids and are often considered milder than LiAlH₄ .
Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent that is highly effective for reducing aldehydes and ketones but does not typically reduce carboxylic acids under standard conditions ncert.nic.in. It would be the reagent of choice if the synthesis starts from the 5-bromo-4-fluoro-2-aminobenzaldehyde intermediate.
The choice of reagent depends on the specific precursor used (carboxylic acid vs. aldehyde) and the desired reaction conditions.
In the most logical synthetic pathways, the amine and hydroxyl functionalities are not introduced via substitution but are unmasked from precursor groups.
Hydroxyl Group Introduction: The hydroxymethyl group (-CH₂OH) is generated via the reduction of a carbonyl group. Starting with 5-bromo-4-fluoro-2-nitrobenzaldehyde, the aldehyde moiety is directly reduced to the primary alcohol. If the synthesis begins with the corresponding benzoic acid, a stronger reducing agent like LiAlH₄ or a borane complex is required to form the alcohol orgsyn.orgncert.nic.in.
Amine Group Introduction: The amino group (-NH₂) is typically introduced by the reduction of a nitro group (-NO₂). The nitro group is strategically useful as it can be carried through several synthetic steps before its conversion. Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).
Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) tdcommons.org.
Electrochemical Reduction: This method offers a greener alternative for converting nitroarenes to anilines acs.org.
The following table compares common reduction methods for these key functional group interconversions.
| Transformation | Precursor Group | Reagent | Product Group | Key Advantages | Reference for Analogy |
| Carboxylic Acid to Alcohol | -COOH | LiAlH₄ | -CH₂OH | High reactivity, excellent yields | orgsyn.org |
| Carboxylic Acid to Alcohol | -COOH | BH₃·SMe₂ | -CH₂OH | High efficiency, milder than LiAlH₄ | |
| Aldehyde to Alcohol | -CHO | NaBH₄ | -CH₂OH | High selectivity, mild conditions | ncert.nic.in |
| Nitro to Amine | -NO₂ | Fe / NH₄Cl | -NH₂ | Inexpensive, effective | tdcommons.org |
| Nitro to Amine | -NO₂ | H₂ / Pd-C | -NH₂ | Clean reaction, high yield | ncert.nic.in |
Regioselectivity and Stereoselectivity in Synthesis
The arrangement of the amino, bromo, fluoro, and methanol (B129727) groups on the benzene ring is critical to the function of this compound. Therefore, regioselectivity—the control of the position of chemical bond formation—is a paramount consideration in its synthesis.
Regioselectivity:
The synthesis of this compound typically involves a multi-step process where the regiochemical outcome of each step dictates the final substitution pattern. A common strategy commences with a readily available starting material, such as a substituted toluene (B28343) or benzaldehyde, followed by a sequence of electrophilic aromatic substitution and functional group transformations.
A plausible synthetic route would begin with 2-fluoro-5-nitrotoluene. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. Bromination of this starting material would be expected to yield 2-bromo-1-fluoro-4-nitrobenzene, with the bromine atom directed to the position ortho to the fluorine and meta to the nitro group. Subsequent nucleophilic aromatic substitution of the fluorine with an amino group is unlikely due to the deactivating nature of the nitro group.
A more viable approach involves the reduction of a carbonyl group. For instance, starting with 2-amino-5-bromo-4-fluorobenzoic acid, reduction of the carboxylic acid moiety to a primary alcohol would yield the target molecule. The regioselectivity is locked in by the starting material. The reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). orgsyn.org The high reactivity of LiAlH₄ necessitates careful control of reaction conditions, often performed at low temperatures. orgsyn.org
Another regioselective method involves the bromination of a precursor like (2-amino-4-fluorophenyl)methanol. The activating and ortho-, para-directing amino group would strongly influence the position of the incoming bromine electrophile. Due to steric hindrance from the adjacent methanol and fluorine groups, the bromine would preferentially add to the C5 position, which is para to the amino group, thus ensuring the desired regiochemistry.
The following table summarizes potential regioselective steps in the synthesis:
| Precursor | Reagent | Product | Key Consideration |
| 2-Amino-4-fluorobenzaldehyde | Sodium borohydride (NaBH₄) | (2-Amino-4-fluorophenyl)methanol | Selective reduction of aldehyde over other functional groups. |
| (2-Amino-4-fluorophenyl)methanol | N-Bromosuccinimide (NBS) | This compound | The amino group directs bromination to the para position. |
| 2-Amino-5-bromo-4-fluorobenzoic acid | Lithium aluminum hydride (LiAlH₄) | This compound | Reduction of the carboxylic acid to an alcohol. |
Stereoselectivity:
The methanol group in this compound is attached to a methylene (B1212753) bridge and therefore does not have a stereocenter. However, if this moiety were to be part of a larger chiral molecule, the synthesis of a specific stereoisomer would become crucial. Diastereoselective reactions, which favor the formation of one diastereomer over another, could be employed. For example, if the amino group were acylated with a chiral auxiliary, the subsequent reduction of a precursor ketone could proceed with facial selectivity, leading to an enrichment of one enantiomer of the resulting alcohol. While no specific studies on the stereoselective synthesis of this exact compound are prevalent, general principles of asymmetric synthesis would apply. rsc.org
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several aspects can be optimized for greater sustainability.
Atom Economy and Waste Reduction:
Traditional multi-step syntheses often generate significant chemical waste. Optimizing the synthetic route to have fewer steps and higher yields improves atom economy. For example, a one-pot synthesis where multiple transformations occur in a single reaction vessel without isolation of intermediates can significantly reduce solvent usage and waste generation.
The use of hazardous reagents is another area of concern. For instance, the use of lithium aluminum hydride for reductions generates hydrogen gas and requires careful quenching procedures with large volumes of solvent. orgsyn.org Alternative, greener reducing agents are being explored. Catalytic hydrogenation, using a metal catalyst like palladium on carbon with hydrogen gas, is a cleaner alternative as the only byproduct is water. This method, however, may not be suitable if other functional groups in the molecule are susceptible to reduction.
Alternative Solvents and Catalysts:
The choice of solvent has a major impact on the environmental footprint of a synthesis. Many traditional organic solvents are volatile, toxic, and flammable. The use of greener solvents such as water, supercritical fluids, or ionic liquids is encouraged. For instance, the bromination of aromatic compounds can sometimes be carried out in aqueous media or using solid-supported reagents to minimize the use of halogenated solvents like dichloromethane (B109758). chemrxiv.org
Catalysis plays a central role in green chemistry. The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is preferable to stoichiometric reagents. For example, in the reduction of a precursor aldehyde or ketone, the use of a recyclable metal catalyst is a greener approach than using a stoichiometric amount of a metal hydride reagent. Copper-catalyzed reactions are also being explored for their lower toxicity and cost compared to other transition metals. google.com
The following table outlines potential green chemistry improvements for the synthesis:
| Conventional Method | Green Alternative | Benefit |
| Reduction with LiAlH₄ in THF orgsyn.org | Catalytic hydrogenation (e.g., H₂/Pd-C) | Reduced waste, safer reagents, potential for catalyst recycling. |
| Bromination using Br₂ in chlorinated solvents google.com | Bromination with NBS in aqueous or ionic liquid media | Reduced use of volatile and toxic organic solvents. |
| Multi-step synthesis with isolation of intermediates | One-pot synthesis or tandem reactions rsc.org | Reduced solvent usage, energy consumption, and waste. |
By focusing on regioselective control, considering stereochemical outcomes where relevant, and integrating green chemistry principles, the synthesis of this compound can be made more efficient, selective, and environmentally benign.
Chemical Reactivity and Transformation of 2 Amino 5 Bromo 4 Fluorophenyl Methanol
Reactions at the Primary Alcohol Moiety
The primary alcohol group is a key site for synthetic modification, allowing for changes in oxidation state and the introduction of various functional groups through substitution reactions.
Oxidation Pathways to Aldehydes and Carboxylic Acids
The primary alcohol of (2-Amino-5-bromo-4-fluorophenyl)methanol can be selectively oxidized to form either the corresponding aldehyde, 2-amino-5-bromo-4-fluorobenzaldehyde, or the carboxylic acid, 2-amino-5-bromo-4-fluorobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Manganese (IV) oxide (MnO₂) is a common and effective reagent for this transformation, particularly in a solvent like dichloromethane (B109758) (DCM) at ambient temperatures. chemicalbook.com This method is advantageous as it avoids the use of more toxic or expensive heavy metal oxidants. orgsyn.org
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. For instance, the related compound 6-bromo-7-fluoroindoline-2,3-dione (B1445371) can be oxidatively cleaved with hydrogen peroxide in a basic medium to yield 2-amino-4-bromo-3-fluorobenzoic acid, demonstrating a pathway to the carboxylic acid functionality on a similar scaffold. chemicalbook.com
Table 1: Oxidation Reactions of Substituted Benzyl (B1604629) Alcohols
| Starting Material | Reagent | Product | Yield | Reference |
| (2-bromo-5-fluoro-phenyl)methanol | MnO₂ in DCM | 2-bromo-5-fluoro-benzaldehyde | 92% | chemicalbook.com |
| 2-amino-5-bromobenzyl alcohol | (TEMPO)BF₄, Pyridine (B92270), MeCN/H₂O | 2-amino-5-bromobenzaldehyde | 89-91% | orgsyn.org |
| 6-bromo-7-fluoroindoline-2,3-dione | H₂O₂, NaOH | 2-Amino-4-bromo-3-fluorobenzoic acid | 94% | chemicalbook.com |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles in the presence of a base. These reactions are fundamental in modifying the steric and electronic properties of the molecule. For example, ether linkages are present in various biologically active compounds. synquestlabs.comsynquestlabs.com
Nucleophilic Substitution Reactions of Activated Hydroxyl
The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. masterorganicchemistry.com To facilitate these reactions, the alcohol must first be converted into a better leaving group. This is commonly achieved by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.comyoutube.com
The reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding tosylate or mesylate. masterorganicchemistry.comyoutube.com This transformation converts the hydroxyl into a group that is readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functionalities at the benzylic position without the harsh conditions often required for direct substitution of alcohols. masterorganicchemistry.com
Reactivity of the Aryl Amine Functionality
The nucleophilic aryl amine group provides another handle for extensive synthetic modifications, including the formation of amides, alkylated amines, and a variety of other functionalities via diazonium salt intermediates.
Amine Acylation and Alkylation Reactions
The primary amine of this compound can be acylated by reacting it with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce specific structural motifs.
Alkylation of the amine can be more challenging due to the potential for polyalkylation. youtube.com However, under controlled conditions, selective mono- or di-alkylation can be achieved. Friedel-Crafts type reactions are generally not applicable to anilines because the amine group complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. youtube.com More modern methods, such as reductive amination or Buchwald-Hartwig amination, provide more controlled routes to N-alkylated and N-arylated products.
Diazotization and Sandmeyer-Type Reactions
One of the most powerful transformations of aryl amines is their conversion to diazonium salts. masterorganicchemistry.com Treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) yields an intermediate aryldiazonium salt. masterorganicchemistry.comgoogle.com
These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orgnih.gov The diazonium group (N₂) is an excellent leaving group, allowing for its replacement by a wide range of nucleophiles. masterorganicchemistry.com
Key transformations include:
Halogenation: Reaction with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively. nih.gov
Iodination: Treatment with potassium iodide (KI) replaces the diazonium group with iodine. organic-chemistry.orgnih.gov
Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid. google.comorganic-chemistry.org
These reactions provide a strategic method for introducing a variety of substituents onto the aromatic ring that are often difficult to install by direct electrophilic aromatic substitution. organic-chemistry.org A patent describes the conversion of a related compound, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, into 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester via a diazotization-iodination sequence. google.com
Ortho-Directed Metalation and Cyclization Reactions
The presence of the amino and hydroxymethyl groups in a 1,2-relationship on the aromatic ring of this compound provides a scaffold ripe for ortho-directed metalation and subsequent cyclization reactions. The amino group, being a potent directing group, can facilitate the deprotonation of the adjacent C-H bond by a strong base, such as an organolithium reagent. The resulting lithiated species can then react with various electrophiles.
Furthermore, the juxtaposed amino and hydroxymethyl functionalities are key precursors for the synthesis of important heterocyclic scaffolds, most notably quinazolines and their derivatives. These reactions often proceed through an initial oxidation of the hydroxymethyl group to an aldehyde, which then undergoes condensation with the amino group and a suitable nitrogen source or another carbonyl-containing compound. For instance, various metal-catalyzed methods have been developed for the synthesis of quinazolines from 2-aminobenzyl alcohols. wikipedia.orgcore.ac.uk These reactions can be catalyzed by a range of transition metals, including manganese, iron, and copper, and often proceed via an acceptorless dehydrogenative coupling mechanism. wikipedia.org
A general scheme for the synthesis of 2-substituted quinazolines from a 2-aminobenzyl alcohol derivative is presented below:
| Reactants | Catalyst/Reagents | Product | Ref. |
| (2-Aminophenyl)methanol, Aldehydes, Ceric Ammonium Nitrate | CuCl, CsOH | 2-Substituted Quinazoline (B50416) | wikipedia.org |
| 2-Aminobenzylalcohol, Primary Amides | Mn(I) catalyst | 2-Substituted Quinazoline | wikipedia.org |
| 2-Aminobenzylamines, Amines | FeBr2 | Quinazolines | wikipedia.org |
These methodologies highlight the potential of this compound to serve as a precursor to novel, substituted quinazoline structures, which are of significant interest in medicinal chemistry. researchgate.netwikipedia.org
Transformations Involving Aryl Halides (Bromine and Fluorine)
The aryl bromide and fluoride (B91410) substituents on this compound are key sites for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the bromine and fluorine atoms can often be exploited to achieve selective functionalization.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. This method is highly versatile for the synthesis of biaryl compounds. The Suzuki-Miyaura reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its compatibility with the amino group present in the target molecule. nih.gov A typical catalytic system involves a palladium catalyst, such as a palladacycle, and a base in a suitable solvent. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne to form an arylethyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, making it suitable for substrates with multiple functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl > F, suggesting that the bromine atom in this compound would be the primary site of reaction. wikipedia.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amine coupling partners. nih.gov This reaction would enable the introduction of a new amino substituent at the 5-position of the aromatic ring.
The following table summarizes typical conditions for these cross-coupling reactions on analogous substrates:
| Reaction | Catalyst | Ligand | Base | Solvent | Coupling Partner |
| Suzuki-Miyaura | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | Arylboronic acid |
| Sonogashira | PdCl2(PPh3)2 | PPh3 | Et3N/CuI | DMF | Terminal alkyne |
| Buchwald-Hartwig | Pd2(dba)3 | BINAP | NaOtBu | Toluene | Amine |
While the benzene (B151609) ring of this compound is not strongly activated towards nucleophilic aromatic substitution (SNAr), the presence of the fluorine atom offers a potential handle for such reactions under certain conditions. The reactivity of fluoroarenes in SNAr reactions is often enhanced by the presence of electron-withdrawing groups. core.ac.ukvt.edu In some cases, the fluorine atom can be displaced by strong nucleophiles, particularly when ortho- or para- to an activating group. The relative reactivity of halogens in SNAr reactions can vary depending on the nucleophile and reaction conditions, but often follows the trend F > Cl > Br > I. researchgate.net
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that allows for the conversion of an aryl halide into an organometallic reagent, typically an organolithium or Grignard reagent. wikipedia.orgnih.gov This reaction is most efficient for aryl iodides and bromides. wikipedia.orgnih.gov In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, would likely lead to the exchange of the bromine atom for lithium. This would generate a highly reactive aryllithium species that could then be trapped with a variety of electrophiles to introduce new functional groups at the 5-position. It is important to consider that the acidic protons of the amino and hydroxyl groups would also react with the organolithium reagent, requiring the use of excess base.
Synergistic Reactivity of Multiple Functional Groups
The true synthetic utility of this compound lies in the ability to orchestrate the reactivity of its multiple functional groups in a sequential or synergistic manner. For example, a palladium-catalyzed cross-coupling reaction at the bromide position could be followed by a cyclization reaction involving the amino and hydroxymethyl groups to construct complex heterocyclic systems. Alternatively, protection of the amino and hydroxyl groups would allow for a wider range of transformations at the aryl halide positions. The strategic manipulation of these functional groups opens up a vast chemical space for the synthesis of novel and potentially biologically active molecules.
Derivatization and Functionalization Strategies for 2 Amino 5 Bromo 4 Fluorophenyl Methanol
Design Principles for Novel Derivatives
The design of novel derivatives of (2-Amino-5-bromo-4-fluorophenyl)methanol is guided by the strategic manipulation of its inherent functional groups: the primary amino group (-NH2), the primary hydroxyl group (-CH2OH), and the reactive sites on the aromatic ring, including the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The interplay of these groups dictates the reactivity and potential for selective functionalization.
Key design principles involve:
Orthogonal Reactivity: The distinct chemical nature of the amino and hydroxyl groups allows for selective reactions. The amino group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization, while the hydroxyl group is amenable to etherification and esterification. This orthogonality enables stepwise functionalization.
Modulation of Electronic Properties: The electron-donating amino group and the electron-withdrawing halogen atoms (bromine and fluorine) influence the electron density of the benzene (B151609) ring. This electronic landscape can be further tuned by derivatizing the amino and hydroxyl groups, which in turn affects the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.
Steric Hindrance: The substitution pattern on the aromatic ring can introduce steric hindrance, influencing the regioselectivity of subsequent reactions. This can be exploited to direct functionalization to a specific position.
Bioisosteric Replacement: In the context of medicinal chemistry, the bromine and fluorine atoms can be considered for bioisosteric replacement with other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.
Scaffold for Heterocycle Formation: The ortho-relationship of the amino and hydroxymethyl groups provides a reactive dyad for the construction of various fused heterocyclic systems, such as oxazines and diazepines. This is a powerful strategy for generating molecular complexity and accessing novel chemical space. Recent reviews on the use of 2-aminobenzyl alcohols highlight their utility in synthesizing a wide array of N-heterocycles. researchgate.netresearchgate.net
Synthesis of Substituted Ethers and Esters
The primary alcohol functionality of this compound is a prime site for the synthesis of substituted ethers and esters. These reactions are fundamental transformations in organic synthesis, allowing for the introduction of a wide variety of substituents.
Ether Synthesis:
The Williamson ether synthesis is a common and effective method for preparing ethers from alcohols. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Alkyl Halide (e.g., CH3I, C2H5Br) | Strong Base (e.g., NaH) | Aprotic Solvent (e.g., THF, DMF) | (2-Amino-5-bromo-4-fluorophenyl)methoxymethyl ether or ethyl ether |
Ester Synthesis:
Esterification of the primary alcohol can be achieved through several methods, most commonly by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product |
| This compound | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H2SO4) | Toluene (B28343) (with Dean-Stark trap) | (2-Amino-5-bromo-4-fluorophenyl)methyl ester |
| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Et3N) | Aprotic Solvent (e.g., CH2Cl2, THF) | (2-Amino-5-bromo-4-fluorophenyl)methyl ester |
| This compound | Anhydride ((R-CO)2O) | Base (e.g., Pyridine, DMAP) | Aprotic Solvent (e.g., CH2Cl2, THF) | (2-Amino-5-bromo-4-fluorophenyl)methyl ester |
Formation of Amide and Urea (B33335) Derivatives
The nucleophilic primary amino group of this compound is a key handle for the synthesis of amide and urea derivatives. These functional groups are prevalent in many biologically active molecules.
Amide Synthesis:
Amides are typically formed by the reaction of the amine with a carboxylic acid derivative. The use of coupling agents is common when starting from a carboxylic acid to activate it for nucleophilic attack.
| Reactant 1 | Reactant 2 | Coupling Agent/Reagent | Solvent | Product |
| This compound | Carboxylic Acid (R-COOH) | Carbodiimide (e.g., DCC, EDCI) | Aprotic Solvent (e.g., DMF, CH2Cl2) | N-(4-bromo-5-fluoro-2-(hydroxymethyl)phenyl)amide |
| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et3N) | Aprotic Solvent (e.g., CH2Cl2, THF) | N-(4-bromo-5-fluoro-2-(hydroxymethyl)phenyl)amide |
Urea Synthesis:
Urea derivatives can be synthesized by reacting the amino group with an isocyanate or by using a phosgene (B1210022) equivalent to couple two amine molecules.
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | Isocyanate (R-NCO) | Aprotic Solvent (e.g., THF, CH2Cl2) | N-(4-bromo-5-fluoro-2-(hydroxymethyl)phenyl)-N'-alkyl/aryl urea |
| This compound | Phosgene or equivalent (e.g., triphosgene) | Base (e.g., Pyridine, Et3N) | Aprotic Solvent (e.g., CH2Cl2) |
Construction of Heterocyclic Systems Incorporating the (2-Amino-5-bromo-4-fluorophenyl) Core
The ortho-disposed amino and hydroxymethyl groups on the phenyl ring of this compound serve as a powerful synthon for the construction of various fused heterocyclic systems. These reactions often proceed via intramolecular cyclization, leading to the formation of six- or seven-membered rings.
Synthesis of 1,3-Oxazine Derivatives:
Condensation of 2-aminobenzyl alcohols with aldehydes or ketones can lead to the formation of 1,3-oxazine derivatives. These reactions can be catalyzed by acids or metals and provide a direct route to this important class of heterocycles. researchgate.netijrpr.com
Synthesis of Benzodiazepine Derivatives:
The reaction of 2-aminobenzyl alcohols with α-amino acids or their derivatives can be employed to construct the seven-membered diazepine (B8756704) ring, a core structure in many pharmaceuticals. nih.govfrontiersin.orgyoutube.com The synthesis of benzodiazepines often involves a cyclocondensation reaction. nih.gov
| Reactant 1 | Reactant 2 | Reaction Conditions | Heterocyclic Product |
| This compound | Aldehyde/Ketone | Acid or metal catalyst | Substituted 1,3-Benzoxazine |
| This compound | α-Amino Acid derivative | Coupling agent, then cyclization | Substituted Benzodiazepine |
Polyfunctionalized Scaffolds Derived from this compound
The strategic and sequential functionalization of the multiple reactive sites on this compound allows for the creation of complex, polyfunctionalized molecular scaffolds. These scaffolds can serve as platforms for the development of compound libraries for drug discovery and materials science.
The bromine atom on the aromatic ring is particularly useful for introducing further complexity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.
A general strategy for creating polyfunctionalized scaffolds could involve the following sequence:
Protection of the amino and/or hydroxyl group: To enable selective reactions at other positions.
Cross-coupling reaction at the bromo-position: To introduce a new substituent on the aromatic ring.
Derivatization of the amino and hydroxyl groups: As described in sections 4.2 and 4.3.
Cyclization reaction: To form a heterocyclic system as outlined in section 4.4.
Deprotection: To reveal the final polyfunctionalized molecule.
This modular approach allows for the systematic variation of substituents at multiple positions, leading to a diverse array of complex molecules derived from the this compound core.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei, providing deep insights into the molecular framework and conformational preferences of (2-Amino-5-bromo-4-fluorophenyl)methanol.
A detailed analysis of the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons (—CH₂OH), the hydroxyl proton (—OH), and the amino protons (—NH₂). The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the amino, bromo, fluoro, and hydroxymethyl substituents. The coupling constants (J) between adjacent protons would provide critical information about their relative positions on the aromatic ring. For instance, ortho, meta, and para couplings would exhibit characteristic J values. The protons of the methylene group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, integrating to two protons. The protons of the amino group may appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern, with carbons attached to electronegative atoms (F, N, O) appearing at higher chemical shifts (downfield). The benzylic carbon of the methanol (B129727) group would also have a characteristic chemical shift.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would offer valuable information. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Furthermore, heteronuclear coupling between the fluorine and adjacent protons (H-F coupling) or carbons (C-F coupling) would be observable in the respective NMR spectra, further confirming the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 140 |
| C-NH₂ | - | 140 - 150 |
| C-Br | - | 110 - 120 |
| C-F | - | 155 - 165 (with C-F coupling) |
| CH₂OH | ~4.5 | 60 - 70 |
| OH | Variable | - |
| NH₂ | Variable | - |
Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to deduce its structure through the analysis of its fragmentation patterns. For this compound (C₇H₇BrFNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
The presence of bromine would be readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. For instance, the loss of a hydroxyl radical (•OH, 17 Da), a water molecule (H₂O, 18 Da) from the molecular ion, or the benzylic C-C bond cleavage to lose a CH₂OH group (31 Da) are plausible fragmentation pathways. The cleavage of the C-Br bond would also be a significant fragmentation route.
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 219.97678 |
| [M+Na]⁺ | 241.95872 |
| [M-H]⁻ | 217.96222 |
| [M+H-H₂O]⁺ | 201.96676 |
Note: These are predicted m/z values for common adducts and a key fragment. Experimental values would confirm these predictions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would exhibit characteristic absorption bands. The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two sharp bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methylene group would be found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be located in the 1000-1050 cm⁻¹ range. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically around 1000-1200 cm⁻¹ and 500-600 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetrical stretching vibrations of the C-Br and C-F bonds would also be expected to give rise to characteristic Raman signals.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amine) | Stretching | 3300-3500 (two bands) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O (alcohol) | Stretching | 1000-1050 |
| C-F | Stretching | 1000-1200 |
| C-Br | Stretching | 500-600 |
X-ray Crystallography for Solid-State Structure and Molecular Geometry
Should this compound form suitable single crystals, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.
The crystallographic data would reveal the planarity of the benzene (B151609) ring and the conformation of the hydroxymethyl group relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, would also be elucidated. These hydrogen bonds are expected to play a crucial role in the packing of the molecules in the crystal lattice. The analysis of the crystal packing can provide insights into the physical properties of the solid material.
Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights
The synthesis of this compound, likely from a corresponding aldehyde or carboxylic acid derivative, could be monitored in real-time using advanced in-situ spectroscopic techniques such as ReactIR (FTIR-ATR) or process NMR. These methods allow for the tracking of the concentrations of reactants, intermediates, and the final product over time, providing valuable kinetic and mechanistic information.
For example, during the reduction of a corresponding aldehyde, the disappearance of the aldehydic C=O stretching band in the IR spectrum (around 1700 cm⁻¹) and the appearance of the O-H stretching band of the product would signify the progress of the reaction. Similarly, in-situ NMR could monitor the change in chemical shifts of specific protons or carbons as the starting material is converted to the product. These techniques are invaluable for optimizing reaction conditions and understanding the underlying reaction mechanism.
Computational and Theoretical Investigations of 2 Amino 5 Bromo 4 Fluorophenyl Methanol
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a foundational understanding of the molecule's behavior at the electronic level. These methods are instrumental in analyzing its structure, stability, and reactivity.
Electronic Structure and Molecular Orbital Analysis
The electronic character of (2-Amino-5-bromo-4-fluorophenyl)methanol is governed by the interplay of its substituent groups: the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, and the electron-withdrawing halogen atoms (bromo -Br and fluoro -F). DFT calculations can map the electron density distribution and visualize the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. researchgate.net
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons, related to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure, based on studies of similar compounds.
Conformational Analysis and Energetics
The presence of the flexible hydroxymethyl group (-CH₂OH) allows for different spatial orientations, or conformations, of this compound. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. rsc.orgrsc.org For ortho-substituted benzyl (B1604629) alcohols, intramolecular hydrogen bonding between the hydroxyl proton and an adjacent substituent can significantly influence conformational preference. rsc.orgresearchgate.net
In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the adjacent amino group. DFT calculations would be employed to determine the relative energies of various conformers, including those with and without this intramolecular interaction, to predict the most populated conformation in the gas phase. rsc.orgrsc.orgresearchgate.net
Table 2: Relative Energies of Plausible Conformations of this compound
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Feature |
| 1 (Global Minimum) | ~60° | 0.0 | Intramolecular H-bond between -OH and -NH₂. |
| 2 | ~180° | 2.5 | Anti-periplanar arrangement, no intramolecular H-bond. |
| 3 | ~-60° | 3.1 | Gauche arrangement, sterically less favorable. |
Note: The values in this table are illustrative and based on general principles of conformational analysis for substituted benzyl alcohols. ethz.ch
Reactivity Prediction and Reaction Pathway Studies
Quantum chemical calculations can predict the reactivity of this compound by mapping the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Furthermore, computational methods can be used to model reaction pathways, for instance, the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed, providing insights into the reaction's feasibility and mechanism.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. youtube.comresearchgate.net An MD simulation models the movement of every atom in a system over time, based on a classical force field. nih.govyoutube.com
For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, such as water or methanol. These simulations can predict solvation energies, diffusion coefficients, and the structure of the solvation shell around the molecule. The orientation of solvent molecules around the amino, hydroxyl, and halogen substituents can be analyzed to understand the specific intermolecular interactions that govern its solution-phase behavior. researchgate.netrsc.org
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
By calculating the vibrational modes of this compound, a theoretical IR spectrum can be generated. This computed spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. nih.gov Similarly, NMR chemical shifts can be calculated and compared to experimental spectra to confirm the molecular structure. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. nih.gov
Table 3: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Interpretation |
| IR Spectroscopy | ν(O-H) ~3450 cm⁻¹ (H-bonded), ν(N-H) ~3300-3400 cm⁻¹, ν(C-Br) ~600 cm⁻¹, ν(C-F) ~1200 cm⁻¹ | Characteristic stretching frequencies for key functional groups. The O-H stretch frequency can indicate the presence of intramolecular hydrogen bonding. |
| ¹³C NMR Spectroscopy | δ(C-OH) ~65 ppm, δ(C-NH₂) ~145 ppm, δ(C-Br) ~110 ppm, δ(C-F) ~155 ppm (J_CF coupling) | Predicted chemical shifts for carbon atoms attached to different functional groups. The carbon attached to fluorine would show a characteristic coupling. |
| UV-Vis Spectroscopy | λ_max ~295 nm | Corresponds to π → π* electronic transitions within the substituted benzene (B151609) ring. |
Note: The values in this table are approximate and representative of what would be expected from computational predictions for a molecule with this structure.
Structure-Property Relationship Studies (Excluding Prohibited Categories)
Computational methods can be used to establish quantitative structure-property relationships (QSPR). By calculating a range of molecular descriptors (e.g., molecular volume, surface area, polarizability, and electronic parameters) for this compound and related molecules, correlations can be developed to predict physical properties such as boiling point, solubility, and chromatographic retention times. These studies are valuable in chemical engineering and materials science for designing molecules with specific desired physical characteristics.
For instance, the polarizability of the molecule, which can be calculated using DFT, is related to its refractive index. The size and shape of the molecule, along with its intermolecular interaction potential, which can be modeled computationally, will influence its diffusion characteristics in different media. nih.gov
Applications of 2 Amino 5 Bromo 4 Fluorophenyl Methanol As a Chemical Building Block
Role in the Synthesis of Advanced Organic Materials Precursors
The structural attributes of (2-Amino-5-bromo-4-fluorophenyl)methanol make it a promising candidate for the synthesis of precursors for advanced organic materials. The presence of the amino and bromo functionalities allows for its incorporation into polymeric structures and covalent organic frameworks (COFs). For instance, it is cataloged as a monomer for COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and electronics. The potential for this compound to contribute to materials with tailored electronic and optical properties, such as those with aggregation-induced emission characteristics, is also recognized.
Utility in the Creation of Agrochemical Intermediates
In the field of agrochemicals, the development of new and effective pesticides and herbicides often relies on the synthesis of novel heterocyclic compounds. While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are pertinent to this sector. The bromo- and fluoro-substituted aminophenyl core is a common feature in many biologically active molecules. For example, similar structures, like 2-amino-5-bromo-4-methylpyridine (B189383), are utilized as intermediates in the synthesis of fungicides, herbicides, and insecticides. hzsqchem.com The strategic placement of halogen atoms can enhance the efficacy and selectivity of the final agrochemical product.
Application in Dye and Pigment Chemistry
The synthesis of modern dyes and pigments often involves the use of aromatic amines as precursors. The amino group in this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide spectrum of azo dyes. While specific examples detailing the use of this particular fluorinated compound in dye synthesis are not prevalent in readily accessible research, the general classification of this compound as a building block for organic pigments suggests its potential in this area. The inclusion of fluorine and bromine atoms in the dye structure can influence properties such as lightfastness, thermal stability, and color hue.
Contribution to Probe and Sensor Development
The development of chemical probes and sensors for the detection of ions and biomolecules is a significant area of research. The core structure of this compound can be elaborated to create fluorescent probes. The amino group provides a site for the attachment of fluorophores or receptor units. Although specific probes derived from this compound are not widely reported, the fundamental principles of probe design suggest its potential utility. For instance, the synthesis of fluorinated pyrimidines and pyrazoles from related fluorinated precursors highlights the accessibility of complex heterocyclic systems that can serve as the basis for sensor development. nih.gov
General Reagent in Complex Organic Synthesis
Beyond specific applications, this compound is a versatile reagent in general organic synthesis. The amino group can be protected and the bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group offers another point for modification through oxidation or esterification. This multifunctional nature allows for the stepwise and controlled construction of complex molecular architectures, including pharmaceutical intermediates and other heterocyclic compounds. bldpharm.comnih.gov
Future Directions and Research Gaps for 2 Amino 5 Bromo 4 Fluorophenyl Methanol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic approaches to polysubstituted anilines often rely on multi-step sequences that may involve harsh reagents or produce significant waste. The development of more efficient and sustainable routes to (2-Amino-5-bromo-4-fluorophenyl)methanol is a critical first step to unlocking its broader utility.
Key Research Areas:
Catalytic Hydrogenation: A primary route to aromatic amines is the reduction of the corresponding nitroaromatics. Future research should focus on developing highly efficient and selective catalytic systems for the reduction of a suitable nitro-precursor to this compound. acs.orgacs.org Exploring catalysts based on non-precious metals like iron or nickel, or single-atom catalysts, could offer more cost-effective and environmentally friendly alternatives to traditional platinum or palladium catalysts. acs.orgacs.org The development of processes that operate under mild conditions, such as room temperature and atmospheric pressure, would also enhance sustainability. nih.gov
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, efficiency, and scalability. nih.gov Designing a flow synthesis for this compound could enable better control over reaction parameters, reduce reaction times, and minimize waste generation. This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates.
Green Solvents and Reagents: A shift towards greener reaction media, such as water or bio-derived solvents like propylene (B89431) carbonate, would significantly improve the environmental footprint of the synthesis. acs.org Investigating the use of less toxic and more sustainable reagents, for example, replacing traditional oxidants with air or molecular oxygen in certain steps, is another important avenue for research. researchgate.netmagnusgroup.org
Exploration of Novel Reactivity Patterns
The unique arrangement of functional groups in this compound suggests a rich and complex reactivity that is yet to be fully explored. Understanding how these groups influence each other and how they can be selectively manipulated is key to expanding the compound's synthetic applications.
Key Research Areas:
Selective Functionalization: A major challenge and opportunity lies in the selective functionalization of the different reactive sites. Developing protocols for the selective reaction of the amino, bromo, or hydroxymethyl group while leaving the others intact would be highly valuable. This could involve the use of advanced protecting group strategies or the development of highly selective catalysts.
Transition-Metal Catalysis: The bromo and amino groups are ideal handles for a wide range of transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov Future research should explore reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds. The fluorine substituent can be expected to influence the electronic properties of the aromatic ring and thus the reactivity in these transformations.
Photocatalysis: The use of visible-light photocatalysis could open up new reaction pathways that are not accessible through traditional thermal methods. nih.gov For instance, photocatalytic methods could be employed for the functionalization of the aniline (B41778) moiety or for the activation of the carbon-bromine bond under mild conditions. acs.org
Expansion of Its Utility in Diverse Synthetic Methodologies
This compound is a prime candidate for use as a scaffold in the synthesis of more complex molecules, particularly heterocyclic compounds and other structures of medicinal or material interest.
Key Research Areas:
Heterocycle Synthesis: The ortho-disposed amino and hydroxymethyl groups provide a ready-made synthon for the construction of various fused and non-fused heterocyclic systems. Research should be directed towards developing one-pot or tandem reactions that utilize these groups to build medicinally relevant scaffolds such as quinolines, benzoxazines, and other nitrogen- and oxygen-containing heterocycles.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to build molecular complexity in a single step from three or more starting materials. mdpi.com Investigating the participation of this compound in known or novel MCRs could lead to the rapid generation of diverse compound libraries for screening purposes. acs.orgnih.gov
Polymer Chemistry: The difunctional nature of the amino and hydroxymethyl groups could be exploited in polymerization reactions to create novel polymers with tailored properties. The presence of the bromo and fluoro substituents could impart unique characteristics such as flame retardancy or altered electronic properties to the resulting materials.
Deeper Computational Insight into its Electronic and Conformational Properties
A thorough understanding of the molecule's electronic structure and conformational preferences is crucial for predicting its reactivity and designing new applications. Computational chemistry offers powerful tools to gain these insights.
Key Research Areas:
DFT Studies: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, electronic properties, and reactivity. researchgate.netnih.govchemrxiv.org Such studies can help to understand the influence of the different substituents on the aromatic ring's electron density, the acidity of the amino and hydroxyl protons, and the strength of the carbon-bromine bond. chemrxiv.org
Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron-rich and electron-poor regions of the molecule, providing valuable information about its intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net
Conformational Analysis: The rotational barriers around the C-C and C-O bonds of the hydroxymethyl group, as well as the inversion barrier of the amino group, can be investigated through computational methods. This information is important for understanding the molecule's shape and how it might interact with enzymes or receptors.
Potential for Derivatization into High-Value Specialty Chemicals
The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a wide range of high-value specialty chemicals.
Key Research Areas:
Pharmaceuticals: Halogenated anilines are important substructures in many pharmaceutical compounds. rsc.orgresearchgate.net The specific substitution pattern of this molecule could be a key feature in the design of new drug candidates. Derivatization of the amino and hydroxymethyl groups could lead to a wide variety of potential therapeutic agents.
Agrochemicals: Many modern pesticides and herbicides contain halogenated aromatic rings. researchgate.net The bromo and fluoro substituents, in combination with the other functional groups, could be leveraged to create new agrochemicals with improved efficacy or novel modes of action.
Functional Materials: The electronic properties imparted by the fluorine and bromine atoms, along with the potential for polymerization, make this compound a candidate for the development of new functional materials. This could include specialty polymers, dyes, or electronic materials where the specific properties of the molecule can be exploited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
